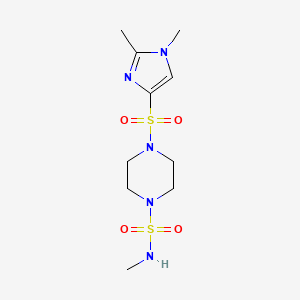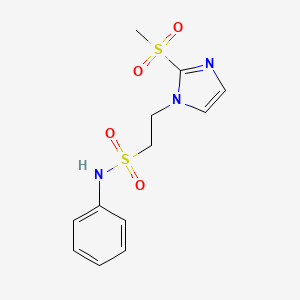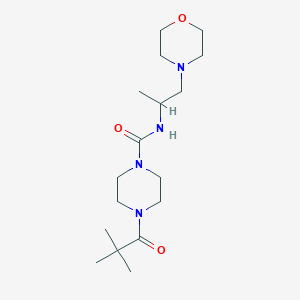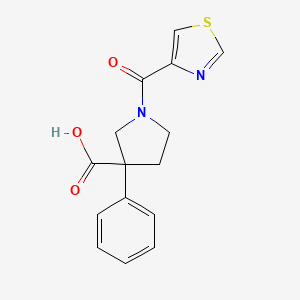![molecular formula C11H15N3O2 B7446172 N-[1-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B7446172.png)
N-[1-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide is a compound that belongs to the class of pyrazoline derivatives. Pyrazolines are known for their wide range of pharmacological activities and are present in several marketed molecules used in various therapeutic areas . The structure of this compound includes a pyrazole ring, an oxane moiety, and a prop-2-enamide group, making it a unique and versatile compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide can be achieved through several synthetic strategies. One common method involves the reaction of 1-benzimidazolyl-3-aryl-prop-2-ene-1-ones with phenylhydrazine or hydrazine hydrate in the presence of formic acid under a solvent-free microwave-induced protocol . This method provides an efficient and green approach to obtaining the target molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxane or pyrazole moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[1-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-[1-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit tyrosine kinases or other signaling molecules, thereby modulating cellular processes such as proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acrylfentanyl: An analog of fentanyl with a similar prop-2-enamide group but different pharmacological properties.
2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide: A compound with a chromone ring and similar synthetic routes.
Uniqueness
N-[1-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide is unique due to its combination of the oxane and pyrazole moieties, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential for diverse scientific applications make it a valuable compound for research and industrial use.
Eigenschaften
IUPAC Name |
N-[2-(oxan-3-yl)pyrazol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-2-11(15)13-10-5-6-12-14(10)9-4-3-7-16-8-9/h2,5-6,9H,1,3-4,7-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQDLIQYHHAJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=NN1C2CCCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Ethyl-4-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7446090.png)
![N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B7446096.png)
![6-[4-(morpholin-4-ylmethyl)phenyl]-3H-quinazolin-4-one](/img/structure/B7446110.png)



![4-[(1-Cyclopentylazetidin-2-yl)methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7446150.png)

![4-(1-Methylpyrazol-4-yl)-1-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]triazole](/img/structure/B7446180.png)

![2-[1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-3-yl]acetamide](/img/structure/B7446197.png)
![1-Methyl-4-[5-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl]pyridin-2-one](/img/structure/B7446199.png)
![N-methyl-1-thieno[3,2-b]pyridin-6-ylsulfonylpiperidine-2-carboxamide](/img/structure/B7446207.png)
![(2R)-2-[[5-(2,3-dichlorophenyl)furan-2-yl]methylamino]propan-1-ol](/img/structure/B7446210.png)
